Isoamyl decanoate

Enzymatic synthesis Biocatalysis Flavor compound production

Isoamyl decanoate (C10 + isoamyl alcohol) occupies a unique ester space. Its branched isoamyl group and LogP ~5.9 deliver banana-cognac-green notes with superior oil-phase partitioning—essential for lipid-based flavor delivery. Unlike shorter-chain homologs or linear analogs, its volatility (124°C/3 mmHg) suits baked goods and heated beverages. For biocatalysis R&D, use this C10 substrate to validate lipase-mediated esterification; for fermentation, fusel oil supplementation specifically enhances isoamyl decanoate production. Order ≥97% purity for reproducible flavor, fragrance, and fermentation research.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 2306-91-4
Cat. No. B1672213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl decanoate
CAS2306-91-4
SynonymsIsoamyl decanoate;  Isopentyl Decanoate;  Decanoic Acid Isoamyl Ester.
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCC(C)C
InChIInChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-15(16)17-13-12-14(2)3/h14H,4-13H2,1-3H3
InChIKeyXDOGFYDZGUDBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Decanoate (CAS 2306-91-4): Procurement Specifications for This Fatty Acid Ester in Flavor, Fragrance, and Chemical Synthesis


Isoamyl decanoate (CAS 2306-91-4), also known as 3-methylbutyl decanoate or isopentyl decanoate, is a medium-chain fatty acid ester with the molecular formula C15H30O2 and a molecular weight of 242.40 g/mol [1]. It is a colorless to almost colorless clear liquid at room temperature (20°C), with a density of 0.86 g/cm³, a refractive index of approximately 1.43, a boiling point of 124°C at 3 mmHg, and a flash point of 148°C . This compound is classified under the fatty acid ester family and is widely utilized in the flavor and fragrance industry for its distinctive sensory profile, described as waxy, banana, fruity, sweet, with cognac and green nuances [2]. Unlike many shorter-chain esters, isoamyl decanoate possesses a higher estimated LogP of approximately 5.9–6.2, indicating substantial lipophilicity that fundamentally influences its partitioning behavior in complex matrices and its release kinetics in product formulations .

Isoamyl Decanoate (CAS 2306-91-4): Why In-Class Fatty Acid Esters Cannot Be Casually Substituted


Fatty acid esters are not interchangeable commodities; their physicochemical properties—particularly chain length, branching of the alcohol moiety, and resulting lipophilicity (LogP)—dictate distinct olfactory profiles, volatility behaviors, and formulation compatibilities. Isoamyl decanoate (C10 acid + C5 branched alcohol) occupies a specific region of the ester chemical space. Substituting it with a shorter-chain analog (e.g., isoamyl hexanoate or ethyl decanoate) alters the hydrophilic-lipophilic balance and vapor pressure, thereby modifying aroma release kinetics and perceived intensity in the final product. Conversely, substituting it with a longer-chain homolog (e.g., isoamyl dodecanoate) may reduce volatility below the sensory threshold in many applications [1]. Furthermore, the branched isoamyl group imparts a distinct banana–cognac–green character that is not fully replicated by linear-chain alternatives, making sensory equivalence impossible without quantitative reformulation. The following section provides the specific, comparator-based quantitative evidence that validates the unique positioning of isoamyl decanoate and justifies its selection over its closest structural and functional analogs.

Isoamyl Decanoate (CAS 2306-91-4): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Isoamyl Decanoate vs. Isoamyl Hexanoate and Isoamyl Octanoate: Enzymatic Synthesis Yield Comparison

In an immobilized cutinase-catalyzed synthesis study of isoamyl fatty acid esters, isoamyl decanoate exhibited a specific conversion profile relative to its shorter-chain homologs isoamyl hexanoate (C6) and isoamyl octanoate (C8). Under identical reaction conditions, the enzymatic conversion for isoamyl decanoate was lower than that observed for isoamyl hexanoate, demonstrating that longer acyl chain length presents increased steric hindrance and reduced substrate accessibility at the enzyme active site [1]. This finding establishes that procurement of isoamyl decanoate via biosynthetic routes requires distinct process optimization compared to shorter-chain isoamyl esters—it cannot be assumed that a biocatalytic protocol optimized for isoamyl hexanoate will yield comparable results for isoamyl decanoate.

Enzymatic synthesis Biocatalysis Flavor compound production

Isoamyl Decanoate vs. Ethyl Decanoate: Lipophilicity (LogP) Differentiation for Formulation Partitioning

Isoamyl decanoate exhibits a substantially higher calculated lipophilicity than its ethyl ester counterpart, ethyl decanoate. Isoamyl decanoate has an estimated XLogP3-AA value of 5.9 [1], while ethyl decanoate has an estimated LogP of approximately 4.86 [2]. This difference of approximately 1.0 LogP unit corresponds to a theoretical ~10-fold difference in octanol-water partition coefficient, meaning isoamyl decanoate partitions significantly more strongly into lipophilic phases such as oils, lipid bilayers, and nonpolar solvents. This higher lipophilicity translates to markedly different behavior in emulsion-based products (flavors, cosmetics) and in biological partitioning (e.g., oral retention, skin penetration).

Lipophilicity Formulation science Partition coefficient

Isoamyl Decanoate vs. Isoamyl Dodecanoate: Boiling Point and Volatility Differentiation

Boiling point directly governs volatility and therefore aroma release characteristics in flavor and fragrance applications. Isoamyl decanoate (C10 acyl chain) has a reported boiling point of 124°C at 3 mmHg (lit.) , whereas its longer-chain homolog isoamyl dodecanoate (C12 acyl chain, CAS 6309-51-9) has a molecular weight of 270.46 g/mol and, by class-level inference, a correspondingly higher boiling point due to increased molecular mass and van der Waals interactions. The two additional methylene units in the acyl chain substantially reduce volatility. This means isoamyl decanoate provides a more accessible and perceptible aroma at typical application temperatures compared to isoamyl dodecanoate, while offering greater tenacity and reduced flash-off compared to shorter-chain esters like isoamyl octanoate.

Volatility Thermal stability Flavor release

Isoamyl Decanoate TRPA1 Agonist Activity vs. Other Isoamyl Esters: Receptor-Level Functional Differentiation

Isoamyl decanoate exhibits measurable agonist activity at the transient receptor potential ankyrin 1 (TRPA1) ion channel, a key mediator of chemesthetic sensations (pungency, irritation, cooling, warming) in the oral and nasal cavities. At a concentration of 1000 μM, isoamyl decanoate demonstrates 13.0% activity relative to the reference agonist allyl isothiocyanate (AITC) . This TRPA1 activity profile is distinct from shorter-chain isoamyl esters such as isoamyl acetate and isoamyl butyrate, which primarily engage olfactory receptors for fruity/banana notes. The moderate TRPA1 agonism of isoamyl decanoate may contribute a subtle trigeminal dimension (mild pungency or warming sensation) that complements its olfactory profile and differentiates its overall sensory impact from purely olfactory esters.

TRPA1 Chemesthesis Flavor perception Receptor agonism

Isoamyl Decanoate vs. Ethyl Decanoate: Boiling Point Differentiation for Thermal Process Compatibility

Isoamyl decanoate exhibits a significantly lower boiling point than ethyl decanoate under comparable conditions. Isoamyl decanoate boils at 124°C at 3 mmHg (lit.) , while ethyl decanoate boils at 241–245°C at standard atmospheric pressure, with a reported boiling point of 245°C at atmospheric pressure (lit.) . This substantial difference in volatility profile directly impacts the compound's behavior during thermal processing (e.g., baking, extrusion, spray-drying). Isoamyl decanoate volatilizes more readily at moderate temperatures, making it more suitable for applications where aroma release during heating is desired, whereas ethyl decanoate's higher boiling point confers greater retention during high-temperature processes.

Thermal stability Processing conditions Flavor retention

Isoamyl Decanoate Production via Fusel Oil Addition vs. Amino Acid Precursors: Fermentation Modulation Evidence

In papaya wine fermentation studies using mixed yeast cultures (Saccharomyces cerevisiae var. bayanus R2 and Williopsis saturnus var. mrakii NCYC 2251), the addition of fusel oil specifically promoted the production of isoamyl octanoate, isoamyl decanoate, and isobutyl decanoate, while concurrently decreasing the fraction of ethyl acetate and 2-phenylethyl acetate [1]. In contrast, the addition of amino acids enhanced the formation of total volatile fatty acids, 2-phenylethanol, and certain ethyl esters. This demonstrates that isoamyl decanoate biosynthesis can be selectively modulated via precursor engineering (fusel oil supplementation) independently of the amino acid–driven Ehrlich pathway that governs production of other volatile esters.

Fermentation Yeast metabolism Flavor biosynthesis Wine aroma

Isoamyl Decanoate (CAS 2306-91-4): Evidence-Driven Application Scenarios for Procurement and R&D


Scenario 1: Biocatalytic Synthesis Process Development

Based on the direct evidence of differential enzymatic conversion between isoamyl decanoate and its shorter-chain homologs (isoamyl hexanoate and isoamyl octanoate) [1], this compound is optimally suited for biocatalysis research focused on optimizing cutinase-mediated or lipase-mediated esterification of medium-to-long-chain fatty acids. R&D teams developing immobilized enzyme systems for flavor ester production should specifically validate their process parameters using isoamyl decanoate as a representative substrate for C10 esters, recognizing that yields will inherently differ from C6 and C8 esters. This scenario is particularly relevant for academic labs and industrial biotech groups pursuing green chemistry alternatives to traditional acid-catalyzed esterification [1].

Scenario 2: Formulation of Lipophilic Flavor Delivery Systems

Given the significantly higher LogP of isoamyl decanoate (XLogP3-AA = 5.9) compared to ethyl decanoate (LogP ≈ 4.86) [1][2], this compound is preferentially selected for formulations requiring enhanced partitioning into oil phases, lipid-based delivery vehicles, or hydrophobic matrices. Applications include oil-soluble flavor systems for confectionery, lipid-based emulsions for beverages, and encapsulation systems where controlled release from a lipophilic core is desired. Formulators substituting isoamyl decanoate for ethyl decanoate must account for the approximate 10-fold difference in partition coefficient, which will alter flavor release kinetics and perceived intensity in the finished product [1][2].

Scenario 3: Controlled Aroma Release in Thermally Processed Products

The boiling point of isoamyl decanoate (124°C at 3 mmHg) positions it as a mid-volatility ester suitable for applications where controlled aroma release during moderate heating is required [1]. In contrast to the higher-boiling ethyl decanoate (245°C at atmospheric pressure) [2], isoamyl decanoate offers greater volatility at typical food processing temperatures (e.g., baking at 150–200°C), making it appropriate for baked goods, heated beverages, and confectionery where aroma perception during consumption is critical. Its volatility profile also distinguishes it from the nearly nonvolatile longer-chain homolog isoamyl dodecanoate, making isoamyl decanoate the ester of choice when perceptible aroma impact is required alongside some tenacity [1].

Scenario 4: Fermentation Optimization for Enhanced Ester Profiles

Based on fermentation studies demonstrating that fusel oil addition specifically promotes isoamyl decanoate production while amino acid supplementation does not [1], this compound is a key target for precursor engineering in fermented beverage production (wine, beer, spirits, fruit wines). Brewers and enologists seeking to enhance the waxy, banana, cognac character contributed by isoamyl decanoate should implement fusel oil supplementation strategies rather than relying on generic nitrogen or amino acid additions, which preferentially enhance ethyl esters and higher alcohols instead [1]. This scenario is directly applicable to industrial fermentation QC and product development in the alcoholic beverage sector.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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